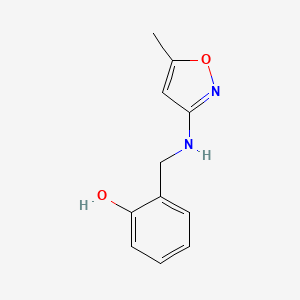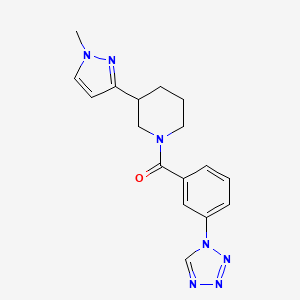
(3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Spectroscopic methods like infrared spectroscopy, ultraviolet-visible spectroscopy, and NMR can be used to study the chemical properties of the compound .Scientific Research Applications
Antimicrobial and Phytotoxic Screening
Pyrazolines, closely related to the compound of interest, have been synthesized and characterized, demonstrating significant antimicrobial activities and phytotoxic effects. These derivatives offer insights into potential applications in developing new antimicrobial agents and agricultural chemicals (Mumtaz et al., 2015).
Antimicrobial Activity of Pyrazoline Derivatives
Another study synthesized a series of pyrazoline derivatives, revealing that these compounds show good antimicrobial activity, comparable with standard drugs such as ciprofloxacin and fluconazole. This suggests the compound might also hold potential as an antimicrobial agent (Kumar et al., 2012).
Molecular Interaction Studies
Research on the molecular interactions of certain pyrazole derivatives with cannabinoid receptors provides valuable insights into the design and development of receptor-specific drugs. These studies highlight the importance of understanding the structural and functional relationships of compounds for therapeutic applications (Shim et al., 2002).
Synthesis and Enzyme Inhibitory Activity
Thiophene-based heterocyclic compounds, including pyrazole derivatives, have been designed and evaluated for their enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings could suggest similar potential applications for the compound of interest in the realm of enzyme inhibition for therapeutic purposes (Cetin et al., 2021).
Anticancer Evaluation
Some compounds structurally similar to the one have been synthesized and evaluated for their anticancer potential. These studies underscore the significance of such compounds in the development of new anticancer therapies (Gouhar & Raafat, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-22-9-7-16(19-22)14-5-3-8-23(11-14)17(25)13-4-2-6-15(10-13)24-12-18-20-21-24/h2,4,6-7,9-10,12,14H,3,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJVKRDDYLJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

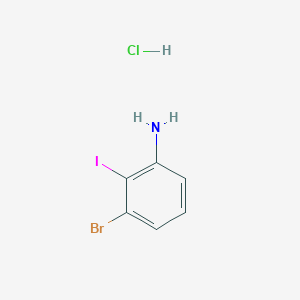

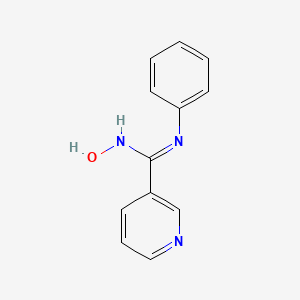
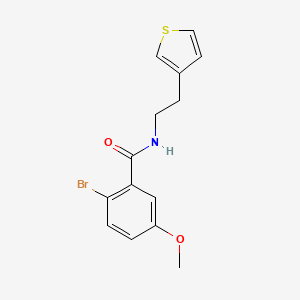

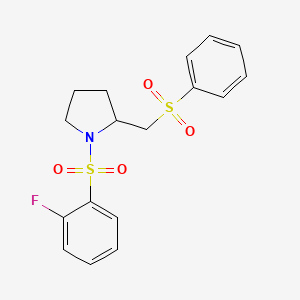
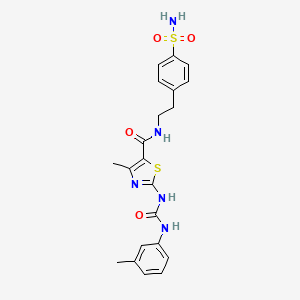
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)
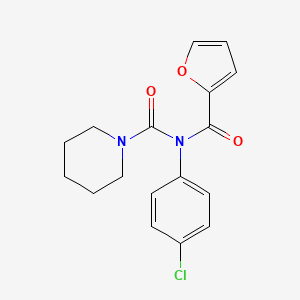

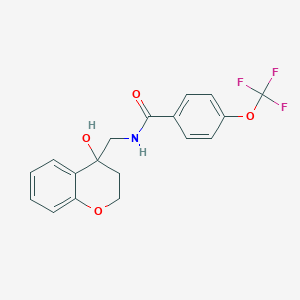
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)
